molecular formula C14H11ClN6O2 B12179667 C14H11ClN6O2

C14H11ClN6O2

Cat. No.: B12179667
M. Wt: 330.73 g/mol
InChI Key: VKQKFULXJOQZTH-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H11ClN6O2 is a chemical entity that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorine atom, multiple nitrogen atoms, and an aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H11ClN6O2 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of an aromatic amine with a chlorinated compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and high-throughput screening can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

C14H11ClN6O2: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced products.

    Substitution: In this reaction, one atom or group in the compound is replaced by another atom or group, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine or bromine are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds. Substitution reactions typically result in the formation of halogenated derivatives.

Scientific Research Applications

C14H11ClN6O2: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C14H11ClN6O2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

C14H11ClN6O2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with aromatic rings and multiple nitrogen atoms, such as certain heterocyclic compounds.

    Uniqueness: The presence of a chlorine atom and the specific arrangement of atoms in give it unique chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C14H11ClN6O2

Molecular Weight

330.73 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C14H11ClN6O2/c15-10-4-2-1-3-9(10)11-5-6-13(23)21(20-11)7-12(22)18-14-16-8-17-19-14/h1-6,8H,7H2,(H2,16,17,18,19,22)

InChI Key

VKQKFULXJOQZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3)Cl

Origin of Product

United States

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